

4-Iodo-1H-indazole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-iodo-1H-indazole

Cat. No.: B1326386

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CAS Number: 885522-11-2

This technical guide provides a detailed overview of **4-iodo-1H-indazole**, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its chemical properties, plausible synthetic routes, and potential biological significance by leveraging data from closely related analogues and established chemical principles.

Chemical and Physical Properties

4-Iodo-1H-indazole is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The introduction of an iodine atom at the 4-position can significantly influence the molecule's physicochemical properties and provides a handle for further synthetic modifications.

Property	Value	Source
CAS Number	885522-11-2	[1][2]
Molecular Formula	C ₇ H ₅ IN ₂	[3]
Molecular Weight	244.03 g/mol	[3]
Appearance	Expected to be a solid at room temperature.	Inference
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.	[4]
Melting Point	Not available	-
Boiling Point	Not available	-

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for **4-iodo-1H-indazole** has not been identified in the surveyed literature. However, several plausible synthetic strategies can be proposed based on established methods for the synthesis and functionalization of the indazole ring system.

Method 1: Direct Iodination of 1H-Indazole

The most straightforward approach is the direct electrophilic iodination of 1H-indazole. However, a primary challenge with this method is achieving regioselectivity for the C4 position, as direct iodination can often lead to a mixture of iodinated isomers, with substitution potentially occurring at other positions on the indazole core.

Experimental Protocol:

- **Reaction Setup:** To a solution of 1H-indazole in a suitable organic solvent (e.g., dichloromethane or N,N-dimethylformamide), add an aqueous solution of a base such as sodium bicarbonate or potassium hydroxide.

- **Iodination:** A solution of iodine (I_2) and a co-solvent like potassium iodide (KI) in water is added dropwise to the mixture at room temperature. The reaction is stirred vigorously for a specified period.
- **Monitoring:** The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, likely a mixture of isomers, would require purification by column chromatography on silica gel to isolate the **4-iodo-1H-indazole** isomer.
- **Characterization:** The purified product should be characterized by standard analytical techniques, including 1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Method 2: Sandmeyer Reaction

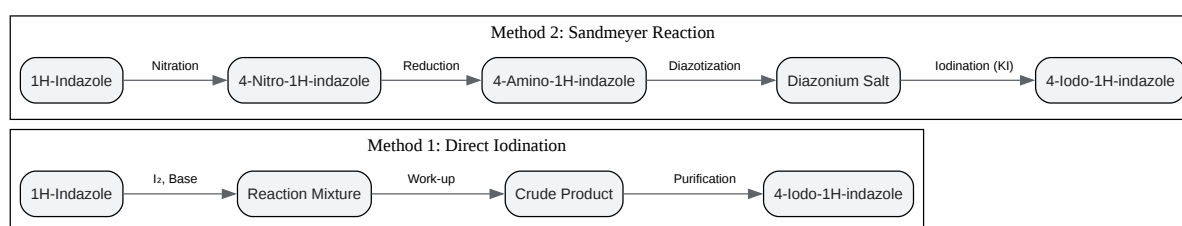
A more regioselective, multi-step approach involves the Sandmeyer reaction, starting from a 4-amino-1H-indazole precursor.

Experimental Protocol:

- **Synthesis of 4-Nitro-1H-indazole:** 1H-indazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
- **Reduction to 4-Amino-1H-indazole:** The 4-nitro-1H-indazole is then reduced to 4-amino-1H-indazole, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation.
- **Diazotization:** The 4-amino-1H-indazole is suspended in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) and cooled to 0-5 °C. An

aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[5]

- Iodination: A solution of potassium iodide in water is added to the cold diazonium salt solution. The diazonium group is replaced by an iodine atom, yielding **4-iodo-1H-indazole**. [5]
- Purification: The product is then isolated and purified as described in Method 1.



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Caption: Plausible synthetic workflows for **4-iodo-1H-indazole**.

Biological Significance and Drug Development Potential

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4] Indazole derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7]

While specific biological activity for **4-iodo-1H-indazole** has not been extensively reported, the introduction of a halogen atom, such as iodine, at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[8] The iodine atom can also

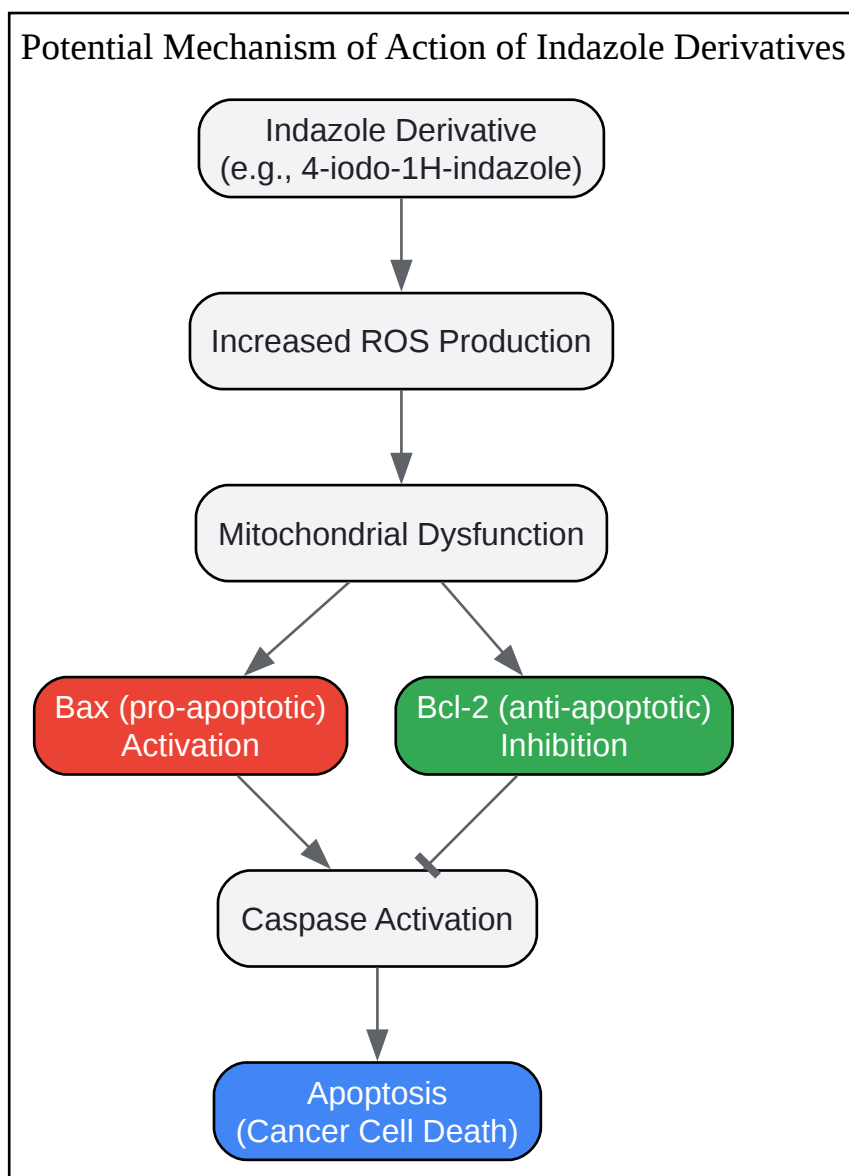
serve as a versatile synthetic handle for further modifications through cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery.

Studies on other substituted indazole derivatives have demonstrated potent activity. For instance, certain indazole-based compounds have been identified as potent inhibitors of kinases like PLK4, which is a therapeutic target in cancer.^[9] Furthermore, some 1H-indazole derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an attractive target for cancer immunotherapy.^{[10][11]} The structure-activity relationship studies of these compounds indicated that substitutions at the 4- and 6-positions of the indazole ring play a crucial role in their inhibitory activity.^[10]

Given these precedents, **4-iodo-1H-indazole** represents a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology.

Potential Modulation of Signaling Pathways

Although no specific signaling pathways have been elucidated for **4-iodo-1H-indazole**, derivatives of the indazole scaffold are known to modulate key pathways implicated in cancer progression. For example, some indazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.^{[1][12]} This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.



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Caption: Generalized signaling pathway for apoptosis induction by indazole derivatives.

Conclusion

4-Iodo-1H-indazole is a chemical entity with considerable potential as a versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data remains scarce, its synthesis is achievable through established methodologies. The well-documented biological importance of the indazole scaffold suggests that **4-iodo-1H-indazole** could be a valuable building block for the development of novel therapeutic agents. Further research is warranted

to synthesize, characterize, and evaluate the biological activity of this compound to fully unlock its potential in drug discovery and development.

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